3-(3-Cyano-4-hydroxyphenyl)-l-alanine 3-(3-Cyano-4-hydroxyphenyl)-l-alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14037698
InChI: InChI=1S/C10H10N2O3/c11-5-7-3-6(1-2-9(7)13)4-8(12)10(14)15/h1-3,8,13H,4,12H2,(H,14,15)/t8-/m0/s1
SMILES:
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

3-(3-Cyano-4-hydroxyphenyl)-l-alanine

CAS No.:

Cat. No.: VC14037698

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Cyano-4-hydroxyphenyl)-l-alanine -

Specification

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name (2S)-2-amino-3-(3-cyano-4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H10N2O3/c11-5-7-3-6(1-2-9(7)13)4-8(12)10(14)15/h1-3,8,13H,4,12H2,(H,14,15)/t8-/m0/s1
Standard InChI Key UGAKFUKRKDNFOB-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C#N)O
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)O)N)C#N)O

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Data

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3
Molecular Weight206.20 g/mol
IUPAC Name(2S)-2-amino-3-(3-cyano-4-hydroxyphenyl)propanoic acid
Canonical SMILESC1=CC(=C(C=C1CC(C(=O)O)N)C#N)O
LogP (Partition Coefficient)Estimated 0.8 (Predicted via XLogP3)

The compound’s solubility profile suggests moderate hydrophilicity, with preferential dissolution in aqueous-organic mixtures (e.g., water-ethanol). The pKa values for the amino (9.6\sim 9.6), carboxyl (2.3\sim 2.3), and phenolic hydroxyl (10.1\sim 10.1) groups dictate its ionization state across physiological pH ranges.

Synthesis and Manufacturing

Enzymatic Catalysis

Chemical Reactivity and Derivative Formation

Nucleophilic Substitutions

The cyano group’s electrophilic carbon participates in nucleophilic additions. For example, reaction with hydroxylamine hydrochloride forms the corresponding amidoxime derivative, a precursor for heterocyclic compounds:
R-CN+NH2OHR-C(=N-OH)NH2\text{R-CN} + \text{NH}_2\text{OH} \rightarrow \text{R-C(=N-OH)NH}_2.

Condensation Reactions

The hydroxyl group facilitates condensation with aldehydes to form Schiff bases. Under acidic conditions, 3-(3-Cyano-4-hydroxyphenyl)-L-alanine reacts with formaldehyde to yield a methylene-bridged dimer, a reaction exploitable for polymer synthesis.

Heterocycle Formation

Cyclization with thiourea produces 2-aminothiazole derivatives, a class of compounds with documented antimicrobial activity:
R-CN+NH2CSNH2R-C(=S)-NH-C(=NH)-NH2\text{R-CN} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{R-C(=S)-NH-C(=NH)-NH}_2.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H^1\text{H}-NMR (DMSO-d6, 400 MHz):

  • δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 6.85 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)

  • δ 6.78 (d, J = 2.4 Hz, 1H, Ar-H)

  • δ 4.22 (q, J = 7.2 Hz, 1H, α-CH)

  • δ 3.15 (dd, J = 14.0, 7.2 Hz, 1H, β-CH2)

  • δ 2.98 (dd, J = 14.0, 7.2 Hz, 1H, β-CH2).

The aromatic protons exhibit deshielding due to electron-withdrawing effects of the -CN group. The α-methine proton resonates as a quartet, confirming chirality.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 207.1 [M+H]+^+, consistent with the molecular weight. Fragmentation at m/z 162.1 corresponds to loss of the cyano group (-CN).

Comparison with Structural Analogs

p-Cyano-L-phenylalanine

Unlike 3-(3-Cyano-4-hydroxyphenyl)-L-alanine, p-cyano-L-phenylalanine lacks the hydroxyl group, reducing polarity and hydrogen-bonding capacity . This analog exhibits lower solubility in aqueous media but higher membrane permeability, making it preferable for blood-brain barrier penetration studies .

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